Hydrazinecarboxylic acid, 2-benzoyl-2-(1,1-dimethylethyl)-, phenyl ester
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Overview
Description
Hydrazinecarboxylic acid, 2-benzoyl-2-(1,1-dimethylethyl)-, phenyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydrazinecarboxylic acid moiety, a benzoyl group, and a phenyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, 2-benzoyl-2-(1,1-dimethylethyl)-, phenyl ester typically involves the reaction of hydrazinecarboxylic acid derivatives with benzoyl chloride and phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as distillation, crystallization, and chromatography are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, 2-benzoyl-2-(1,1-dimethylethyl)-, phenyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Hydrazinecarboxylic acid, 2-benzoyl-2-(1,1-dimethylethyl)-, phenyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarboxylic acid, 2-benzoyl-2-(1,1-dimethylethyl)-, phenyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarboxylic acid, 2-benzoyl-2-(1,1-dimethylethyl)-, methyl ester
- Hydrazinecarboxylic acid, 2-benzoyl-2-(1,1-dimethylethyl)-, ethyl ester
- Hydrazinecarboxylic acid, 2-benzoyl-2-(1,1-dimethylethyl)-, propyl ester
Uniqueness
Hydrazinecarboxylic acid, 2-benzoyl-2-(1,1-dimethylethyl)-, phenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
170102-27-9 |
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Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
phenyl N-[benzoyl(tert-butyl)amino]carbamate |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)20(16(21)14-10-6-4-7-11-14)19-17(22)23-15-12-8-5-9-13-15/h4-13H,1-3H3,(H,19,22) |
InChI Key |
JAKVBNPGDNYRRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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